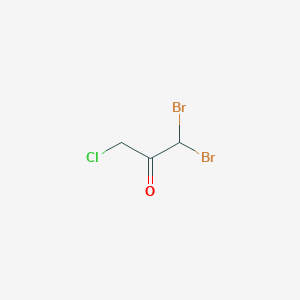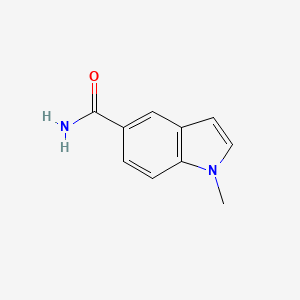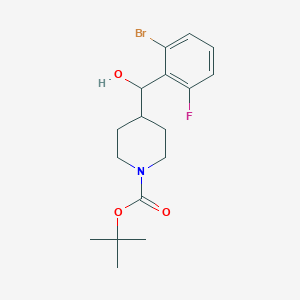amido}(mesitylene)ruthenium(II)](/img/structure/B11927902.png)
Chloro{[(1S,2S)-(+)-2-amino-1,2-diphenylethyl](4-toluenesulfonyl)amido}(mesitylene)ruthenium(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloro{(1S,2S)-(+)-2-amino-1,2-diphenylethylamido}(mesitylene)ruthenium(II) is a complex organometallic compound that features a ruthenium center coordinated with a chiral amine ligand, a toluenesulfonyl amide group, and a mesitylene ligand
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloro{(1S,2S)-(+)-2-amino-1,2-diphenylethylamido}(mesitylene)ruthenium(II) typically involves the following steps:
Ligand Preparation: The chiral amine ligand, (1S,2S)-(+)-2-amino-1,2-diphenylethylamine, is synthesized through a series of organic reactions starting from commercially available precursors.
Complex Formation: The ligand is then reacted with a ruthenium precursor, such as ruthenium trichloride, in the presence of a base to form the desired complex. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and employing industrial purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Chloro{(1S,2S)-(+)-2-amino-1,2-diphenylethylamido}(mesitylene)ruthenium(II) can undergo various types of chemical reactions, including:
Oxidation: The ruthenium center can be oxidized to higher oxidation states, which can alter the reactivity of the complex.
Reduction: The compound can be reduced under specific conditions, leading to changes in its coordination environment.
Substitution: Ligands coordinated to the ruthenium center can be substituted with other ligands, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state ruthenium complexes, while substitution reactions can yield new complexes with different ligands.
科学研究应用
Chloro{(1S,2S)-(+)-2-amino-1,2-diphenylethylamido}(mesitylene)ruthenium(II) has several scientific research applications:
Catalysis: The compound is used as a catalyst in various organic reactions, including hydrogenation, oxidation, and C-H activation reactions.
Medicinal Chemistry:
Material Science: The compound’s properties make it suitable for use in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism by which Chloro{(1S,2S)-(+)-2-amino-1,2-diphenylethylamido}(mesitylene)ruthenium(II) exerts its effects involves the coordination of the ruthenium center with various substrates. This coordination can activate the substrates towards specific chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or medicinal chemistry.
相似化合物的比较
Similar Compounds
Chloro{(1R,2R)-(-)-2-amino-1,2-diphenylethylamido}(mesitylene)ruthenium(II): This compound is a diastereomer of the title compound and has similar properties but different stereochemistry.
Chloro{(1S,2S)-(+)-2-amino-1,2-diphenylethylamido}(benzene)ruthenium(II): This compound has a different ligand (benzene instead of mesitylene) but similar overall structure.
Uniqueness
The uniqueness of Chloro{(1S,2S)-(+)-2-amino-1,2-diphenylethylamido}(mesitylene)ruthenium(II) lies in its specific combination of ligands and chiral centers, which confer distinct reactivity and selectivity in various chemical reactions. This makes it a valuable compound for research and industrial applications.
属性
分子式 |
C30H29ClN2O3RuS |
|---|---|
分子量 |
634.2 g/mol |
IUPAC 名称 |
2-[(1S,2S)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonyl-6-chlorobenzenesulfinate;ruthenium(2+);1,3,5-trimethylbenzene |
InChI |
InChI=1S/C21H19ClN2O3S.C9H12.Ru/c22-17-12-15(21(24)25)11-16(20(17)28(26)27)18(13-7-3-1-4-8-13)19(23)14-9-5-2-6-10-14;1-7-4-8(2)6-9(3)5-7;/h1-12,18-19H,23H2,(H3,24,25,26,27);4-6H,1-3H3;/q;;+2/p-2/t18-,19+;;/m0../s1 |
InChI 键 |
DTEOZKHTAJZKEU-DPSPSOFVSA-L |
手性 SMILES |
CC1=CC(=CC(=C1)C)C.C1=CC=C(C=C1)[C@@H](C2=C(C(=CC(=C2)C(=O)[NH-])Cl)S(=O)[O-])[C@@H](C3=CC=CC=C3)N.[Ru+2] |
规范 SMILES |
CC1=CC(=CC(=C1)C)C.C1=CC=C(C=C1)C(C2=C(C(=CC(=C2)C(=O)[NH-])Cl)S(=O)[O-])C(C3=CC=CC=C3)N.[Ru+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-2-Hydroxy-2'-[(R)-hydroxy(phenyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11927822.png)
![2-(3-{3-[(2-Chloro-3-trifluoromethyl-benzyl)-diphenylethyl-amino]-propoxy}-phenyl)-acetamide](/img/structure/B11927828.png)
![1-Piperazinecarboxylic acid, 4-[(1R)-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1,2-dihydro-1-[4-methyl-2-(1-methylethyl)-3-pyridinyl]-2-oxopyrido[2,3-d]pyrimidin-4-yl]-3-methyl-, 1,1-dimethylethyl ester, (3S)-(ACI)](/img/structure/B11927844.png)



![5,11-Bis(phenylsulfonyl)dibenzo[a,e]cyclooctene](/img/structure/B11927865.png)
![[(Z)-non-2-enyl] 4-[2-(dimethylamino)ethylsulfanylcarbonyl-(4-oxo-4-pentadecan-8-yloxybutyl)amino]butanoate](/img/structure/B11927867.png)
![3-[10-(2-Carboxyeth-1-en-1-yl)anthracen-9-yl]prop-2-enoic acid](/img/structure/B11927880.png)

![heptadecan-9-yl 8-[3-hydroxypropyl-(7-nonoxy-7-oxoheptyl)amino]octanoate](/img/structure/B11927896.png)


![propan-2-yl (2S)-2-[[[(2S,3S,4R,5R)-5-(2-amino-6-ethoxypurin-9-yl)-2,4-difluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B11927910.png)
